![molecular formula C13H19BFNO2 B2988222 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester CAS No. 2377609-12-4](/img/structure/B2988222.png)
2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester
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Overview
Description
Molecular Structure Analysis
The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported show that it has a surprisingly small A-value (0.42 kcal mol−1; cf. Me is 1.7, OH is 0.87). The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .Physical And Chemical Properties Analysis
The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
Phenylboronic acid pinacol esters are commonly used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes due to their mild and functional group tolerant reaction conditions .
Synthesis of Sulfinamide Derivatives
These esters can be utilized to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Protodeboronation Studies
They serve as substrates in studies of protodeboronation, which is a process that involves the removal of a boron atom from an organic molecule .
Hydrolysis Kinetics Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, with kinetics dependent on substituents in the aromatic ring and influenced by pH levels .
Safety And Hazards
Future Directions
The future directions of research on boronic esters like 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester could involve further exploration of their synthesis, particularly in the area of protodeboronation . Additionally, their role in Suzuki–Miyaura coupling reactions continues to be a significant area of study .
properties
IUPAC Name |
4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCTINWKHIBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
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